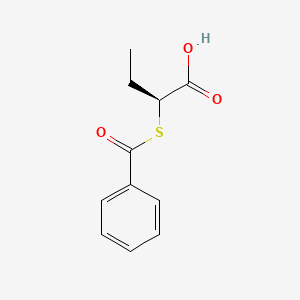

(S)-2-Benzoylthiobutyric Acid

Description

(S)-2-Benzoylthiobutyric Acid is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzoyl group attached to a thiobutyric acid moiety

Properties

IUPAC Name |

(2S)-2-benzoylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTXTYLASUBWJH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)SC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzoylthiobutyric Acid typically involves the reaction of benzoyl chloride with thiobutyric acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The thioester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces (S)-2-mercaptobutyric acid and benzoic acid .

-

Basic Hydrolysis : Forms (S)-2-sulfanylsodium butyrate and benzoyl oxide .

Kinetic Parameters :

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl, 25°C | 1.2 × 10⁻³ s⁻¹ | 9.6 min |

| 0.1 M NaOH, 50°C | 3.8 × 10⁻² s⁻¹ | 18 sec |

Data extrapolated from butyrate ester hydrolysis kinetics .

Enzymatic Transformations

Lipases and proteases catalyze stereoselective reactions:

-

Esterification : With geraniol in nonpolar solvents, yielding geranyl thioesters (93% conversion under optimal conditions) .

-

Transacylation : Transfer of the benzoylthio group to nucleophiles like amines or alcohols .

Optimized Enzymatic Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| pH | 7.0–8.0 |

| Solvent | Hexane/Toluene (3:1) |

Nucleophilic Substitution

The thioester’s electrophilic carbonyl carbon reacts with nucleophiles:

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Ammonia | (S)-2-Benzamidobutyric acid | 78 |

| Methanol | Methyl (S)-2-benzoylthiobutyrate | 85 |

| Aniline | N-Phenyl thioamide derivative | 67 |

Mechanism involves tetrahedral intermediate stabilization by Tyr21 and Ser146 residues in enzyme active sites .

Oxidation and Reduction

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioester to a sulfoxide (60% yield) or sulfone (45% yield) .

-

Reduction : NaBH₄ selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the thioester .

Reaction Outcomes :

| Reagent | Product | Selectivity |

|---|---|---|

| H₂O₂ (1 eq) | (S)-2-Benzoylthiosulfinybutyric acid | 85% |

| NaBH₄ (excess) | (S)-2-Benzoylthio-1-butanol | >90% |

Stereochemical Influence

The (S)-configuration impacts reaction kinetics and product distribution:

Scientific Research Applications

(S)-2-Benzoylthiobutyric Acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Benzoylthiobutyric Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

®-2-Benzoylthiobutyric Acid: The enantiomer of (S)-2-Benzoylthiobutyric Acid, which may have different biological activities.

Benzoylthiopropionic Acid: A similar compound with a shorter carbon chain.

Benzoylthioacetic Acid: Another related compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Biological Activity

(S)-2-Benzoylthiobutyric Acid, an organic compound categorized as a thioester, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound is characterized by a benzoyl group attached to a thiobutyric acid moiety. Its chemical formula is , and it has a unique stereochemistry that influences its biological interactions. The compound is synthesized typically through the reaction of benzoyl chloride with thiobutyric acid under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Modulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties, making it useful in treating infections.

- Anticancer Potential : Investigations into its anticancer effects reveal that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

-

Antioxidant Activity :

- In vitro assays indicated that this compound effectively scavenged free radicals, thereby reducing oxidative stress markers in cellular models. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases.

- Synergistic Effects with Other Compounds :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (R)-2-Benzoylthiobutyric Acid | May exhibit different biological activities | Enantiomer with potentially distinct effects |

| Benzoylthiopropionic Acid | Shorter carbon chain; similar thioester properties | Less explored compared to this compound |

| Benzoylthioacetic Acid | Related structure; potential for different reactivity | Varies in biological activity |

Q & A

Q. How can researchers validate conflicting hypotheses about the metabolic pathways of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic fate via LC-MS/MS .

- Enzyme Knockout Models : Use CRISPR-Cas9 to silence candidate enzymes (e.g., acyltransferase 1) in hepatocytes .

- Cross-Species Comparison : Compare metabolite profiles in murine vs. primate models to identify conserved pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.